(5-Methylbenzo[d]oxazol-2-yl)methanamine
Description
Contextual Significance of Benzoxazole (B165842) Derivatives in Chemical Sciences
Benzoxazole derivatives represent a class of heterocyclic compounds that have garnered considerable attention in the chemical and health sciences. elsevierpure.com The core of these molecules is a benzoxazole, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. nih.gov This aromatic, planar structure is relatively stable yet possesses reactive sites that permit functionalization, making it a valuable starting material for synthesizing more complex, bioactive structures. nih.gov
The significance of these derivatives lies in their wide spectrum of biological activities. Research has demonstrated their potential as antimicrobial, antifungal, anticancer, anti-inflammatory, antioxidant, and antiviral agents. nih.govchemistryjournal.net Their ability to interact with various biological targets is partly attributed to their structural similarity to natural biomolecules like adenine (B156593) and guanine, which allows them to engage with biopolymers within living systems. nih.gov This broad utility has established benzoxazole derivatives as important intermediates and building blocks in medicinal chemistry and drug discovery. nih.gov
The Benzoxazole Scaffold as a Privileged Structure in Contemporary Research
The benzoxazole nucleus is frequently described as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that can bind to multiple, diverse biological receptors, enabling the development of ligands for a range of targets. The benzoxazole motif is recognized for its capacity to be functionalized in various ways, yielding derivatives with a wide array of pharmacological properties. nih.gov
This versatility has made the benzoxazole scaffold a focal point for researchers aiming to discover new therapeutic agents. chemistryjournal.netnih.gov Its derivatives have been investigated for numerous applications, including as inhibitors of enzymes like DNA gyrase and as agents in the treatment of diseases. nih.gov The development of efficient, green synthetic methods, such as microwave-assisted solvent-free reactions, has further enhanced the accessibility and appeal of these compounds in research. scienceandtechnology.com.vn The continuous exploration of benzoxazole derivatives underscores their established role as a foundational structure in the design of novel, biologically active molecules. chemistryjournal.net
Research Focus on (5-Methylbenzo[d]oxazol-2-yl)methanamine and Related Analogues
While comprehensive research specifically targeting this compound is limited in publicly available literature, its structural components—the 5-methyl group and the 2-aminomethyl group on the benzoxazole core—place it among classes of analogues that are of significant scientific interest. The hydrochloride salt of the compound is commercially available, identified by CAS Number 1158646-45-7, which facilitates its use in further research. bldpharm.com
Research into related 2,5-disubstituted benzoxazole derivatives provides valuable insights into the potential properties and applications of this compound. For instance, studies on 2-substituted benzoxazoles have highlighted their broad biological potential. nih.gov The substitution at the 2-position is a common strategy for modulating pharmacological activity. nih.gov Similarly, modifications at the 5-position have been explored to enhance biological effects.
A notable study focused on the synthesis of five 2,5-disubstituted benzoxazole derivatives through a microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes. scienceandtechnology.com.vn This work highlights an efficient and environmentally friendly approach to creating such compounds. The resulting molecules were evaluated for their cytotoxic effects against several human cancer cell lines.
Cytotoxicity of 2,5-Disubstituted Benzoxazole Analogues scienceandtechnology.com.vn
| Compound ID | Substitution at Position 2 | Target Cell Line | IC₅₀ (µg/mL) |
| 3b | 4-chlorophenyl | MCF-7 | 12 |
| 3c | 4-nitrophenyl | MCF-7 | 4 |
| 3e | 2-hydroxyphenyl | Hep-G2 | 17.9 |
| IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
The data reveals that specific substitutions have a significant impact on cytotoxic activity. Compound 3c , with a 4-nitrophenyl group at the 2-position, demonstrated the highest potency against the MCF-7 breast cancer cell line. scienceandtechnology.com.vn
Furthermore, research into other analogues, such as 3-(2-benzoxazol-5-yl)alanine derivatives, has shown selective antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis. nih.gov Another study on 5(or 6)-methyl-2-substituted benzoxazoles reported moderate to strong antifungal activity against various phytopathogenic fungi. researchgate.net These findings for structurally related compounds underscore the potential of the benzoxazole scaffold and suggest that this compound is a candidate for future investigation in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,3-benzoxazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYACYQXPBFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649179 | |
| Record name | 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-59-0 | |
| Record name | 5-Methyl-2-benzoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes to the Benzoxazole (B165842) Core Structure
The construction of the benzoxazole ring system is a well-established area of organic synthesis, with numerous methods developed to achieve this bicyclic structure. These strategies can be broadly categorized into condensation reactions, which form the majority of classical approaches, and various cyclization methods that offer alternative pathways.
Condensation Reactions with 2-Aminophenols
The most prevalent and versatile method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol (B121084) with a suitable one-carbon electrophile, followed by cyclodehydration. This approach allows for the direct installation of a substituent at the 2-position of the benzoxazole ring. A wide array of carbonyl compounds and their derivatives have been successfully employed in this capacity.
Commonly used reagents include carboxylic acids, aldehydes, acid chlorides, esters, and amides. youtube.com The reaction of 2-aminophenols with carboxylic acids often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to facilitate the final cyclization step. nih.gov For instance, the condensation of 2,4-diaminophenol (B1205310) with p-tert-butyl benzoic acid in PPA yields the corresponding 5-amino-2-aryl-benzoxazole. nih.gov
The use of aldehydes is also widespread, often catalyzed by acids or oxidizing agents. A variety of catalysts, including Brønsted acids, Lewis acids, and metal catalysts, have been shown to promote this transformation under different conditions. nih.govresearchgate.net For example, a combination of a Brønsted acid and copper(I) iodide has been used to catalyze the cyclization of 2-aminophenols with β-diketones, affording various 2-substituted benzoxazoles. bldpharm.com The reaction tolerates a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, and nitro groups. bldpharm.com
| Reactants (2-Aminophenol Derivative) | Reagent | Catalyst/Conditions | Product | Reference(s) |
| 2-Aminophenol | Benzaldehydes | Lewis acidic ionic liquid @ Fe3O4 NPs, Sonication, 70°C | 2-Arylbenzoxazoles | chemistrysteps.com |
| 2-Aminophenol | β-Diketones | TsOH·H₂O, CuI, Acetonitrile (B52724), 80°C | 2-Substituted benzoxazoles | bldpharm.com |
| 2-Aminophenols | Carboxylic Acids | Microwave, Catalyst and solvent-free | 2-Substituted benzoxazoles | libretexts.org |
| 2,4-Diaminophenol | p-tert-Butyl benzoic acid | Polyphosphoric acid (PPA) | 5-Amino-2-(4-tert-butyl-phenyl)-benzoxazole | nih.gov |
This table presents a selection of condensation reactions for the synthesis of the benzoxazole core.
Cyclization Approaches
Beyond direct condensation, intramolecular cyclization strategies provide powerful alternatives for constructing the benzoxazole ring. These methods often start with pre-functionalized aniline (B41778) derivatives that undergo ring closure to form the oxazole (B20620) moiety.
One notable approach involves the cyclization of 2-haloanilides. In the presence of a copper catalyst and a suitable base, ortho-haloanilides can undergo intramolecular C-O bond formation to yield benzoxazoles. This method is versatile and allows for the synthesis of a broad range of 2-substituted derivatives. semanticscholar.org Another strategy is the cyclization of suitably functionalized precursors where the C2 substituent is already in place. For instance, the reaction can proceed via an amide transformation where tertiary amides react with 2-aminophenols in the presence of triflic anhydride (B1165640) and 2-fluoropyridine. This cascade reaction involves activation of the amide, nucleophilic addition, intramolecular cyclization, and elimination to furnish the benzoxazole product. nih.gov
More recent developments have focused on metal-free cyclization reactions. For example, an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence has been reported for anilide precursors. In this method, anilides derived from 2-fluoroanilines, activated by electron-withdrawing groups at the C5 position, cyclize upon deprotonation with a base like potassium carbonate in anhydrous DMF to give high yields of benzoxazoles. semanticscholar.org
Synthetic Strategies for (5-Methylbenzo[d]oxazol-2-yl)methanamine and its Direct Precursors
The synthesis of the target molecule, this compound, requires a multi-step approach that first establishes the 5-methylbenzoxazole (B76525) core and then introduces the methanamine functionality at the 2-position.
Formation of the (5-Methylbenzo[d]oxazol-2-yl) Moiety
The formation of the 5-methylbenzoxazole core typically starts with 2-amino-4-methylphenol (B1222752) as the key building block. This precursor contains the requisite methyl group at the desired position on the benzene (B151609) ring. The subsequent cyclization reaction introduces the oxazole ring.
Alternatively, a patent describes a synthetic route starting from 2-nitro-4-methylphenol. This is first reduced to 2-amino-4-methylphenol. A subsequent ring-closure reaction is then carried out to form a 5-methyl benzo[d]oxazole-2-(3H)-thiophene ketone. nih.gov Further manipulation of this intermediate could potentially lead to the desired 2-substituted 5-methylbenzoxazole. Another relevant synthesis is that of 2,5-dimethylbenzo[d]oxazole, which is achieved in good yield from the corresponding 2-amino-4-methylphenol. masterorganicchemistry.com
| Precursor | Reagent/Method | Intermediate/Product | Reference(s) |
| N-(5-Cyano-2-fluorophenyl)acetamide | K₂CO₃, DMF, 115°C | 2-Methylbenzo[d]oxazole-5-carbonitrile | harvard.edu |
| 2-Nitro-4-methylphenol | 1. Reduction 2. Ring Closure | 5-Methyl benzo[d]oxazole-2-(3H)-thiophene ketone | nih.gov |
| 2-Amino-4-methylphenol | Not specified | 2,5-Dimethylbenzo[d]oxazole | masterorganicchemistry.com |
This table highlights synthetic strategies towards the 5-methylbenzoxazole core and its functionalized derivatives.
Introduction of the Methanamine Functional Group
The introduction of the methanamine group at the 2-position of the 5-methylbenzoxazole core is a critical step. This is typically achieved through the reduction of a suitable precursor, most commonly a nitrile or an amide.
Starting from 5-methylbenzo[d]oxazole-2-carbonitrile, the methanamine can be obtained via reduction of the nitrile group. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. This reaction would involve the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup to yield the desired this compound. While LiAlH₄ is a strong and non-selective reducing agent, its use is well-established for this type of transformation.
An alternative precursor would be 5-methylbenzo[d]oxazole-2-carboxamide. This amide could be synthesized from the corresponding carboxylic acid or nitrile. The amide can then be reduced to the primary amine using a strong reducing agent like LiAlH₄. The general mechanism for amide reduction with LiAlH₄ involves the formation of an aluminate complex followed by the elimination of an aluminum-oxygen species to give an iminium ion, which is then further reduced to the amine.
Green Chemistry Approaches in Benzoxazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The synthesis of benzoxazoles has also benefited from this trend, with numerous "green" approaches being reported. These methods often focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
One prominent green strategy is the use of ionic liquids (ILs) as catalysts and reaction media. researchgate.net Ionic liquids offer advantages such as low vapor pressure, thermal stability, and recyclability. For example, a Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for the solvent-free synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.gov In another approach, a magnetic nanoparticle-supported Lewis acidic ionic liquid has been employed for the synthesis of 2-substituted benzoxazoles under solvent-free sonication conditions, allowing for easy catalyst recovery and reuse. chemistrysteps.com
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the rapid and efficient synthesis of benzoxazoles. youtube.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. For instance, the direct coupling of carboxylic acids with 2-aminophenol to form 2-substituted benzoxazoles has been achieved under catalyst- and solvent-free conditions using microwave irradiation. libretexts.org Another microwave-assisted method involves the cyclodesulfurization of in situ formed thioureas using hydrogen peroxide as a safe oxidant to produce 2-aminobenzoxazoles.
The use of water as a green solvent is another important aspect of sustainable benzoxazole synthesis. An efficient one-step synthesis of benzoxazole-2-thiols has been developed through the cyclization of 2-aminophenols in water. These green methodologies not only reduce the environmental impact of benzoxazole synthesis but also often offer benefits in terms of operational simplicity and cost-effectiveness.
| Green Chemistry Approach | Catalyst/Conditions | Substrates | Product | Reference(s) |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid gel, Solvent-free, 130°C | 2-Aminophenol, Aldehydes | 2-Arylbenzoxazoles | nih.gov |
| Ionic Liquid Catalysis | Magnetic nanoparticle-supported Lewis acidic ionic liquid, Sonication, 70°C | 2-Aminophenol, Aldehydes | 2-Arylbenzoxazoles | chemistrysteps.com |
| Microwave-Assisted Synthesis | Catalyst and solvent-free | 2-Aminophenol, Carboxylic acids | 2-Substituted benzoxazoles | libretexts.org |
| Microwave-Assisted Synthesis | H₂O₂, Ethanol | 2-Aminophenol, Isothiocyanates | 2-Aminobenzoxazoles | |
| Aqueous Media | Water | 2-Aminophenols, Tetramethylthiuram disulfide | Benzoxazole-2-thiols |
This table summarizes various green chemistry approaches for the synthesis of the benzoxazole scaffold.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity with significantly reduced reaction times compared to conventional heating. eurekaselect.combenthamdirect.com This technique has been successfully applied to the synthesis of benzoxazole derivatives. benthamdirect.com The key advantage of microwave heating is its direct coupling with the molecules in the reaction mixture, enabling rapid and uniform heating. eurekaselect.combenthamdirect.com
Common strategies for microwave-assisted benzoxazole synthesis include the condensation of 2-aminophenols with aldehydes, carboxylic acids, or acyl chlorides. eurekaselect.comias.ac.in For instance, researchers have reported the direct synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenols under catalyst- and solvent-free conditions using microwave irradiation. nih.gov Another efficient protocol involves the use of an ionic liquid, [Bmim]PF6, as a catalyst under microwave irradiation, which also proceeds without a solvent and can be scaled up to the gram level. researchgate.net The use of zinc dust as a reusable catalyst under solvent-free microwave conditions provides a mild and efficient route to 2-cyclic amine-substituted benzoxazoles. tandfonline.com Furthermore, a catalyst-free approach on water has been developed for synthesizing N-alkylated 2-aminobenzoxazoles, highlighting the versatility and green potential of this technology. nih.gov
| Reactants | Catalyst/Conditions | Method | Key Advantages | Yields | References |
|---|---|---|---|---|---|
| 2-Aminophenols + Aldehydes | [Bmim]PF6, 120 W, 80°C | Microwave | Solvent-free, short reaction time, scalable | Good to excellent | researchgate.net |
| 2-Aminophenols + Carboxylic Acids | Silica (B1680970) gel, 100 W, 120-150°C | Microwave | Solvent-free, catalyst-free, rapid | 71-87% | nih.govresearchgate.net |
| 2-Aminophenols + Cyclic Amines | Zinc dust | Microwave | Solvent-free, reusable catalyst | Good | tandfonline.com |
| 2-Aminobenzoxazole (B146116) + Phenacyl Bromides | None (on water) | Microwave | Catalyst-free, green media | 93-94% | nih.gov |
| 2-Aminophenols + Dicarboxylic Acids | Polyphosphoric acid (PPA) | Microwave | Rapid, high conversion | 86-92% | researchgate.net |
Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This method has been recognized as a green chemistry tool that can reduce reaction times and improve yields. mdpi.com The synthesis of benzoxazoles has benefited from this technology, often in solvent-free or low-solvent conditions. mdpi.comnih.gov
A notable green method involves the use of an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) as a catalyst. nih.gov Reactions between 2-aminophenols and aldehydes under solvent-free sonication proceeded rapidly (30 minutes) and produced the desired benzoxazoles in high yields (up to 90%), with water as the only byproduct. nih.gov The use of ultrasound can dramatically shorten reaction times compared to conventional heating methods and often operates under milder conditions. researchgate.net This technique is particularly advantageous for creating heterocyclic compounds, contributing to drug discovery processes by accelerating the synthesis of diverse molecular libraries. researchgate.netnih.gov
| Reactants | Catalyst/Conditions | Method | Key Advantages | Yields | References |
|---|---|---|---|---|---|
| 2-Aminophenols + Aldehydes | LAIL@MNP | Ultrasound (Sonication) | Solvent-free, rapid (30 min), reusable catalyst | Up to 90% | nih.gov |
| Aryl Hydrazides + CS2 | DMF (drops), catalyst-free | Ultrasound | Low-solvent, acid/base-free, good yields | Good to excellent | nih.gov |
Mechanochemical Syntheses
Mechanochemistry, which uses mechanical energy (e.g., grinding, milling) to induce chemical reactions, represents a highly efficient and environmentally friendly synthetic approach. researchgate.net These methods are typically solvent-free and can significantly reduce energy consumption and waste. researchgate.net
The synthesis of benzoxazoles has been achieved using mechanochemical methods, such as the "grindstone" technique. rsc.org One reported procedure involves the reaction of 2-aminophenol and substituted benzaldehydes using strontium carbonate (SrCO3) as a catalyst. rsc.org The reactants are simply ground together in a mortar and pestle at room temperature for a short period (e.g., 20 minutes) to obtain high yields of the benzoxazole products. rsc.org The key advantages of this protocol include the reusability of the catalyst, extremely short reaction times, high yields, and its eco-friendly, solvent-free nature. rsc.org Mechanochemical synthesis is particularly well-suited for reactions involving solid starting materials and is gaining prominence as a leading green technique. researchgate.net
| Reactants | Catalyst/Conditions | Method | Key Advantages | References |
|---|---|---|---|---|
| 2-Aminophenol + Substituted Benzaldehydes | SrCO3 | Grinding (Mortar and Pestle) | Solvent-free, rapid (20 min), room temperature, reusable catalyst | rsc.org |
| 2-Aminophenol + Aromatic Aldehydes | Potassium-ferrocyanide | Grinding (Mortar and Pestle) | Solvent-free, extremely rapid (<2 min), room temperature | rsc.org |
Catalyst-Free and Solvent-Free Methods
The development of catalyst-free and solvent-free reactions is a primary goal of green chemistry. Several protocols for benzoxazole synthesis have been developed that operate under these highly desirable conditions. These methods often rely on thermal energy or microwave irradiation to drive the reaction. nih.govtandfonline.com
For example, a direct and efficient synthesis of 2-substituted benzoxazoles has been achieved by reacting carboxylic acids with 2-aminophenols under microwave irradiation without any catalyst or solvent. nih.gov Similarly, the synthesis of 2-cyclic amine-substituted benzoxazoles can be performed using recyclable zinc dust under solvent-free microwave conditions. tandfonline.com Another approach involves the use of imidazolium chloride as a promoter for the reaction between 2-aminophenols and DMF derivatives, which serve as a carbon source, avoiding the need for metal catalysts. mdpi.com A Brønsted acidic ionic liquid gel has also been employed as a recyclable heterogeneous catalyst for the condensation of 2-aminophenol and aldehydes under solvent-free conditions at 130 °C, affording excellent yields. nih.govacs.org These methods are attractive due to their operational simplicity, high efficiency, and reduced environmental impact. nih.govscispace.com
Catalytic Strategies in Benzoxazole Synthesis
Catalysis is central to the modern synthesis of benzoxazoles, offering pathways with high selectivity, efficiency, and broad substrate scope. Both transition metal catalysts and heterogeneous catalytic systems have been extensively developed.
Transition Metal-Catalyzed Processes
Transition metals such as palladium, copper, ruthenium, and iron are widely used to catalyze the formation of benzoxazoles. nitrkl.ac.inresearchgate.net These catalysts enable a variety of transformations, including C-H activation, oxidative cyclization, and cross-coupling reactions, that would be difficult to achieve otherwise. nitrkl.ac.in
Copper (Cu) Catalysis: Copper catalysts are frequently used for intramolecular cyclization. For example, a general method for forming benzoxazoles involves the copper-catalyzed cyclization of ortho-haloanilides, using a combination of CuI and 1,10-phenanthroline (B135089) as a ligand. organic-chemistry.org Readily available copper(II) ferrite (B1171679) nanoparticles have also been used as a recyclable magnetic catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org
Palladium (Pd) Catalysis: Palladium catalysts are renowned for their ability to facilitate cross-coupling and direct C-H activation/arylation reactions. nitrkl.ac.in The direct C-H bond arylation of benzoxazoles with aryl chlorides has been accomplished using a well-defined NHC-Pd(II)-Im complex. organic-chemistry.org
Ruthenium (Ru) Catalysis: Ruthenium catalysts have been employed for the synthesis of benzoxazoles via acceptorless dehydrogenative coupling (ADC) reactions. acs.orgacs.org One such protocol describes a one-pot synthesis from primary alcohols and 2-aminophenol using a heterogeneous system composed of a ruthenium precursor and a phosphine-functionalized magnetic nanoparticle ligand. acs.orgacs.org
Iron (Fe) Catalysis: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. An iron-catalyzed hydrogen transfer strategy has been developed for the redox condensation of o-hydroxynitrobenzenes with alcohols to provide a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org
| Metal Catalyst | Reaction Type | Reactants | Key Features | References |
|---|---|---|---|---|
| Copper (Cu) | Intramolecular Cyclization | N-(2-halophenyl)benzamides | Nanoparticle catalyst, magnetically recoverable | organic-chemistry.org |
| Palladium (Pd) | Direct C-H Arylation | Benzoxazoles + Aryl Chlorides | Uses a specific NHC-Pd complex | organic-chemistry.org |
| Ruthenium (Ru) | Dehydrogenative Coupling | 2-Aminophenol + Primary Alcohols | One-pot synthesis, heterogeneous system | acs.orgacs.org |
| Iron (Fe) | Redox Condensation | o-Hydroxynitrobenzenes + Alcohols | Hydrogen transfer strategy, good yields | organic-chemistry.org |
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their recovery and reuse. This is a key principle of sustainable chemistry.
Several heterogeneous systems have been developed for benzoxazole synthesis. These include:
Silica-Supported Catalysts: Silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) has been used as an eco-friendly, reusable, and heterogeneous catalyst for the preparation of benzoxazoles from acyl chlorides and o-substituted aminoaromatics under solvent-free conditions. scispace.com
Magnetic Nanoparticles: Phosphine-functionalized magnetic nanoparticles (Fe3O4@SiO2@PPh2) have been used as a recyclable ligand in a ruthenium-catalyzed synthesis of benzoxazoles. acs.orgacs.org Similarly, Fe3O4@SiO2-SO3H nanoparticles have been employed as a reusable magnetic acid catalyst for the condensation of aromatic aldehydes with 2-aminophenol. ajchem-a.com
Ionic Liquid Gels: A Brønsted acidic ionic liquid gel (BAIL gel), created by treating an ionic liquid with tetraethyl orthosilicate (B98303) (TEOS), serves as a highly efficient and recyclable heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions. nih.govacs.org
Mixed Metal Oxides: TiO2–ZrO2 has been reported as a green, reusable catalyst for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes. rsc.orgnih.gov
Copper(II) Oxide Nanoparticles: CuO nanoparticles have been used as a ligand-free, recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org
Ionic Liquid-Mediated Reactions
The synthesis of the benzoxazole core, a critical component of this compound, has been significantly advanced through the use of ionic liquids (ILs). These compounds, often considered 'green' solvents, serve as environmentally benign reaction media and can also function as potent catalysts. researchgate.net Their unique properties, such as low vapor pressure, high viscosity, and non-flammability, make them attractive alternatives to volatile organic compounds. nih.gov
One prominent method involves the direct oxidative amination of benzoxazoles. Research has demonstrated a facile and efficient metal-free strategy for the C-H oxidative amination of benzoxazoles using the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst. nih.govresearchgate.net This reaction proceeds smoothly at room temperature and is effective for methyl-substituted benzoxazoles, leading to the desired 2-aminobenzoxazole products in high yields (up to 97%). nih.govresearchgate.net A key advantage of this system is the ability to recycle and reuse the ionic liquid catalyst for multiple cycles without a significant loss of activity. nih.govresearchgate.net
Another approach utilizes Brønsted acidic ionic liquids, which can be immobilized on supports to create reusable heterogeneous catalysts. A Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS), has been employed for the synthesis of benzoxazoles. nih.govacs.org This solvent-free method involves the condensation of 2-aminophenols with aldehydes at elevated temperatures (130 °C), offering high yields and simplified catalyst recovery. nih.govacs.org Similarly, an imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ magnetic nanoparticles (LAIL@MNP) has been used as a recyclable catalyst for benzoxazole synthesis under solvent-free sonication, producing only water as a byproduct. nih.gov
The choice of ionic liquid and reaction conditions can be tailored for specific transformations. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [(bmim)BF₄] has been used as a reaction medium to synthesize benzoxazoles by condensing 2-aminophenol with various carboxylic acids at higher temperatures. researchgate.net
Structural Modification and Analog Design Strategies
The design and synthesis of analogs based on the this compound scaffold are driven by the need to explore structure-activity relationships. Key strategies include modifying substitution patterns and incorporating additional heterocyclic systems.
Impact of Substitution Patterns on Synthetic Feasibility
The nature and position of substituents on the benzoxazole ring system have a pronounced effect on the feasibility and yield of synthetic reactions. Studies on the synthesis of benzoxazole-2-carboxylate derivatives have shown that the electronic properties of substituents are crucial. marmara.edu.trresearchgate.net It was observed that electron-donating groups, such as the methyl group at the C-5 position, increase the yield of the cyclization product. marmara.edu.trresearchgate.net Conversely, the presence of a carboxylic acid group on the benzene ring was found to prevent the cyclization from occurring. marmara.edu.trresearchgate.net
The influence of substituents on the reacting partners is also significant. In the synthesis of 2-substituted benzoxazoles from 2-aminophenols and benzaldehydes, both electron-donating (e.g., methoxy (B1213986), tert-butyl) and electron-withdrawing (e.g., chloro) substituents on the benzaldehyde (B42025) generally afford products in moderate to good yields. nih.gov However, the yield can be influenced by the specific combination of reactants. For example, the synthesis of 5-methylbenzoxazole derivatives via the reaction of 2-amino-4-methylphenol has been reported to result in moderate yields. nih.gov Furthermore, certain heterocyclic aldehydes, such as isonicotinaldehyde, have been found to be less reactive under some conditions, leading to lower yields. nih.gov
The table below summarizes the effect of various substituents on the yield of 2-arylbenzoxazole synthesis as reported in one study.
| 2-Aminophenol Derivative | Aldehyde Derivative | Yield (%) |
| 2-Aminophenol | Benzaldehyde | 82 |
| 2-Aminophenol | 4-tert-Butylbenzaldehyde | 75 |
| 2-Aminophenol | 4-Methoxybenzaldehyde | 72 |
| 2-Aminophenol | 4-Chlorobenzaldehyde | 85 |
| 2-Amino-4-methylphenol | Benzaldehyde | 65 |
| 2-Amino-4-methylphenol | 4-Methoxybenzaldehyde | 61 |
| 2-Amino-4-chlorophenol | Benzaldehyde | 71 |
| 2-Amino-4-chlorophenol | 4-Methoxybenzaldehyde | 68 |
| This interactive table is based on data from a study on green synthesis of 2-substituted benzoxazoles. nih.gov |
Incorporation of Diverse Heterocyclic Moieties
A key strategy in medicinal chemistry is the creation of hybrid molecules by combining different pharmacologically active heterocyclic rings. tandfonline.com The benzoxazole scaffold is frequently used as a building block for such hybrids. researchgate.net
One common incorporated heterocycle is the 1,2,3-triazole ring. researchgate.net Benzoxazole-triazole hybrids have been synthesized, for example, by linking the two rings via a methylthio ether bridge. d-nb.info This involves multi-step synthetic pathways, often culminating in a cycloaddition reaction to form the triazole ring. d-nb.info
Pyridine (B92270) is another heterocycle that has been successfully integrated with the benzoxazole core. Inspired by existing agrichemicals, researchers have designed and synthesized benzoxazoles bearing a pyridine ring and an amide moiety. mdpi.com The synthesis involves condensing a picolinic acid isomer with a substituted 2-aminophenol, followed by further functionalization. mdpi.com
The benzoxazole ring can also serve as a reactive intermediate for the synthesis of other heterocyclic systems. In one reported pathway, benzo[d]oxazol-2-yl(aryl)methanimines, formed from the thermal rearrangement of dithiazole derivatives, undergo an unprecedented dimerization. nih.gov This reaction involves the opening of one benzoxazole ring and a subsequent intermolecular nucleophilic attack and ring closure to form a tetra-substituted imidazole (B134444) ring. nih.gov
Other heterocyclic systems that have been explored in conjunction with benzoxazoles include:
Oxazole : Benzoxazole-based oxazole derivatives have been synthesized and studied. tandfonline.com
Thiophene : Thiophene carboxamide moieties have been attached to the benzoxazole core. mdpi.com
Piperidine : This saturated heterocycle has been incorporated into benzoxazole derivatives. beilstein-journals.org
The combination of the this compound scaffold with these and other diverse heterocyclic moieties represents a fertile ground for the development of novel chemical entities.
Chemical Reactivity and Transformative Reactions
Electrophilic Aromatic Substitution Reactions of the Benzoxazole (B165842) Ring
The benzoxazole ring system, while aromatic, exhibits complex reactivity towards electrophiles. The fusion of the benzene (B151609) and oxazole (B20620) rings influences the electron density distribution across the molecule. Generally, electrophilic aromatic substitution (SEAr) occurs on the benzene portion of the scaffold. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on (5-Methylbenzo[d]oxazol-2-yl)methanamine is directed by the existing substituents: the activating methyl group at the C-5 position and the deactivating influence of the fused heterocyclic ring.
The methyl group is an ortho-, para-director, activating the positions C-4 and C-6 for electrophilic attack. wikipedia.org Conversely, the benzoxazole moiety, particularly the nitrogen atom, exerts an electron-withdrawing inductive effect, which tends to deactivate the benzene ring towards electrophilic substitution. wikipedia.org The interplay of these effects determines the ultimate position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For instance, nitration would likely introduce a nitro group at the C-4 or C-6 position, guided by the C-5 methyl group.
Table 1: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Influence |
|---|---|---|---|
| -CH₃ | C-5 | Activating | Ortho, Para (to C-4, C-6) |
Nucleophilic Reactions at the C-2 Position
The C-2 carbon of the benzoxazole ring is inherently electrophilic due to its position between two electronegative heteroatoms (nitrogen and oxygen). This makes it susceptible to nucleophilic attack. While the methanamine group itself is not a typical leaving group, reactions that can transform the amine or facilitate its displacement can lead to substitution at this position.
Alternatively, the C-2 position can be functionalized through reactions that proceed via a different mechanism, such as the direct C-H bond arylation of benzoxazoles with aryl chlorides, which is catalyzed by palladium complexes. organic-chemistry.org Although this is not a nucleophilic substitution in the classic sense, it results in the functionalization at the C-2 position. The presence of the aminomethyl group may, however, influence or interfere with such catalytic cycles.
Transformations Involving the Methanamine Group
The primary amine of the methanamine side chain is a key site of reactivity, acting as a potent nucleophile and a precursor for various functional group interconversions.
Amidation and Acylation Reactions
The primary amine of this compound readily undergoes nucleophilic acyl substitution with a variety of acylating agents, such as acyl chlorides, acid anhydrides, and carboxylic acids (often activated with coupling agents), to form stable amide derivatives. escholarship.org This reaction is fundamental in medicinal chemistry for modifying the structure and properties of lead compounds. For example, reacting the amine with an acyl chloride in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) yields the corresponding N-acylated product. escholarship.org
Table 2: Examples of Amidation/Acylation Reactions
| Reagent | Product Type | General Conditions |
|---|---|---|
| Acyl Chloride (R-COCl) | N-Acyl Amide | Aprotic solvent, base (e.g., triethylamine) |
| Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl Amide | Aprotic solvent, optional catalyst |
Alkylation Reactions
As a primary amine, the methanamine group can be N-alkylated by reaction with alkyl halides or other alkylating agents. nih.gov This reaction typically proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. The reaction can lead to a mixture of mono- and di-alkylated products, and reaction conditions must be carefully controlled to favor the desired product. The use of a base can help drive the reaction to completion by scavenging the acid byproduct. nih.gov N-alkylation is a common strategy for synthesizing derivatives with altered biological activity or physical properties. beilstein-journals.orgacs.org
Condensation Reactions (e.g., Schiff Base Formation)
The primary amine functionality allows for condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netresearchgate.net This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com The resulting Schiff bases are versatile intermediates themselves and can be used in further synthetic transformations or evaluated for their own biological activities. nih.gov The formation of the C=N double bond introduces structural rigidity and can be crucial for interaction with biological targets.
Ring-Opening and Ring-Closing Reactions of the Benzoxazole Scaffold
The benzoxazole scaffold, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to more complex or alternative heterocyclic systems. These reactions often involve cleavage of the C-O or C-N bond within the oxazole ring.
For instance, benzoxazoles can react with nucleophiles, leading to ring-opening. One documented pathway involves the reaction of benzoxazoles with secondary amines, which, followed by an iron-catalyzed oxidative cyclization, can yield 2-aminobenzoxazoles. rsc.org Another example is the Y(OTf)₃-catalyzed cascade reaction between benzoxazoles and propargyl alcohols, which proceeds through a ring-opening and subsequent regioselective ring-closure to form 1,4-benzoxazine scaffolds. rsc.orgrsc.org Additionally, copper-catalyzed ring-opening of benzoxazoles in the presence of ethyl diazoacetate and water has been shown to generate more complex, acyclic molecules with multiple functional groups. acs.org These transformative reactions highlight the utility of the benzoxazole ring as a latent functional group, capable of being converted into other valuable chemical structures. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of benzoxazole (B165842) derivatives. researchgate.netdergipark.org.trresearchgate.netdoaj.orgresearchgate.net These studies often focus on the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity and the potential for charge transfer within the molecule. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net
For benzoxazole derivatives, the HOMO is typically delocalized over the majority of the molecule, while the LUMO may be more localized, indicating regions susceptible to nucleophilic attack. bohrium.com This distribution of electron density is crucial for understanding how the molecule interacts with other species. bohrium.com
Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electrostatic potential on the molecule's surface. researchgate.netdergipark.org.tr These maps highlight regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net Global and local reactivity descriptors, such as electronegativity, chemical potential, hardness, softness, and electrophilicity, are also calculated to predict the molecule's reactivity. researchgate.netresearchgate.net
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are pivotal in predicting how a ligand, such as a derivative of (5-Methylbenzo[d]oxazol-2-yl)methanamine, will interact with a biological target, typically a protein or enzyme. nih.govrsc.orgresearchgate.net These computational techniques are essential in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
The general process involves preparing the 3D structures of both the ligand and the target protein. researchgate.net The ligand's structure is often optimized using force fields like OPLS3. tandfonline.com The target protein's structure is usually obtained from a repository like the Protein Data Bank (PDB). nih.govresearchgate.net
Docking simulations then place the ligand into the binding site of the protein, and scoring functions are used to estimate the binding affinity. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. mdpi.com For instance, the oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-stacking interactions. mdpi.com
In studies of benzoxazole derivatives as potential anticancer agents, molecular docking has been used to investigate their interactions with targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govrsc.org These studies identified key amino acid residues in the binding pocket that are crucial for stabilizing the inhibitor. nih.govrsc.org Similarly, docking studies have been performed on benzoxazole derivatives targeting DNA gyrase for antimicrobial activity and penicillin-binding proteins. researchgate.nettandfonline.com
The insights gained from molecular docking are invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.orgtandfonline.com For benzoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govrsc.orgtandfonline.com
These models are built using a training set of compounds with known biological activities. nih.govrsc.org The inhibitory activities, often expressed as IC50 values, are converted to pIC50 values for the analysis. nih.gov The models then generate contour maps that illustrate how different structural features (steric, electrostatic, hydrophobic, etc.) influence the activity. nih.govrsc.org
For example, 3D-QSAR studies on benzoxazole derivatives as anticancer agents targeting VEGFR-2 have provided insights into the structural requirements for potent inhibition. nih.govrsc.org These models have shown good predictive ability, which is validated using a separate test set of compounds. nih.govrsc.orgtandfonline.com
QSAR models have also been developed for benzoxazole derivatives with antimicrobial and anti-inflammatory activities. researchgate.nettandfonline.com These studies have highlighted the importance of topological parameters and molecular connectivity indices for the antimicrobial activity of these compounds. researchgate.net The results from QSAR analyses are crucial for lead optimization and the design of new, more potent inhibitors, often saving considerable time and resources in the drug discovery process. nih.govrsc.org
Table 1: Statistical Parameters of 3D-QSAR Models for Benzoxazole Derivatives
| Model | Cell Line | R²cv | R²pred |
|---|---|---|---|
| CoMFA | HepG2 | 0.509 | 0.5128 |
| HCT-116 | 0.574 | 0.5597 | |
| MCF-7 | 0.568 | 0.5057 | |
| CoMSIA | HepG2 | 0.711 | 0.6198 |
| HCT-116 | 0.531 | 0.5804 | |
| MCF-7 | 0.669 | 0.6577 |
Data from a study on benzoxazole derivatives as VEGFR-2 inhibitors. nih.govrsc.org
Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.govrsc.orgresearchgate.netfrontiersin.org These simulations are crucial for assessing the stability of the ligand-receptor complex and understanding the conformational changes that may occur upon binding. nih.govspringernature.com
MD simulations are often performed after molecular docking to validate the predicted binding modes and to get a more realistic picture of the interactions in a solvated environment. nih.govrsc.org The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. nih.gov A stable complex will generally show smaller fluctuations in RMSD. nih.gov
For benzoxazole derivatives, MD simulations have been used to study their complexes with targets like VEGFR-2. nih.govrsc.org These simulations have confirmed the stability of the inhibitors in the binding pocket and have provided insights into the key interactions that are maintained throughout the simulation. nih.govrsc.org The binding free energies can also be calculated from MD simulations using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), which can provide a more accurate estimation of the binding affinity than docking scores alone. nih.govrsc.org
Conformational Analysis and Stereochemical Considerations
The three-dimensional conformation and stereochemistry of a molecule are critical determinants of its biological activity. Conformational analysis of benzoxazole derivatives helps in understanding their preferred shapes and how they might fit into a receptor's binding site.
Studies on 2-substituted benzoxazole derivatives have revealed different possible conformations. For example, the relationship between a cyano group and the benzoxazole nitrogen can be either cisoid or transoid. nih.gov Such conformational preferences can be crucial for predicting the geometry of the drug-receptor interaction. nih.gov
The crystal structure of benzoxazole derivatives provides valuable experimental data for conformational analysis. nih.gov Computational methods, such as molecular mechanics (MM) and DFT, can also be used to predict the most stable conformations. nih.govdoaj.org For instance, in some cases, the benzodioxole moiety of a benzoxazole derivative has been observed to adopt an envelope conformation. nih.gov
Understanding the stereochemistry is particularly important when chiral centers are present in the molecule. The different enantiomers or diastereomers of a compound can have vastly different biological activities. While this compound itself is not chiral, derivatives can be. Therefore, stereochemical considerations are an important aspect of the design and synthesis of new benzoxazole-based therapeutic agents.
Structure Activity Relationship Sar Investigations
Impact of Substituents on the Benzoxazole (B165842) Core, with Emphasis on 5-Methyl Substitution
The substitution pattern on the benzoxazole core is a critical determinant of biological activity. Research consistently shows that substituents at positions 2 and 5 are particularly influential. nih.govjocpr.com While the group at the 2-position is often considered decisive for the type of biological activity, the substituent at the 5-position is believed to modulate the intensity of this activity. jocpr.com
The 5-methyl group in (5-Methylbenzo[d]oxazol-2-yl)methanamine plays a significant role through its electronic and steric properties. As a small, lipophilic, and electron-donating group, it can influence the molecule's ability to cross biological membranes and its binding affinity to target proteins. The introduction of different substituents at the 5-position leads to marked changes in activity. For instance, replacing the hydrogen at C5 with electron-withdrawing groups like nitro (NO₂) or chloro (Cl) has been shown to impart significant antimicrobial properties. jocpr.com Studies on related 2,5-disubstituted benzoxazoles have demonstrated that compounds like 5-nitro-2-cyclohexylbenzoxazole and 5-chloro-2-cyclohexylmethylbenzoxazole are highly active against various microbial strains. jocpr.com
This highlights that the electronic nature of the substituent at position 5 is key. An electron-donating methyl group can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, strong electron-withdrawing groups can make the benzoxazole ring a better electron acceptor, altering its binding mode.
The following table summarizes the antimicrobial activity of various 5-substituted benzoxazole derivatives, illustrating the impact of the C5-substituent.
| Compound Name | Substituent at C5 | Substituent at C2 | Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|---|
| 5-Nitro-2-cyclohexylbenzoxazole | -NO₂ | -Cyclohexyl | Bacillus subtilis | 3.12 | jocpr.com |
| 5-Chloro-2-cyclohexylmethylbenzoxazole | -Cl | -Cyclohexylmethyl | Candida albicans | Active | jocpr.com |
| 2-Cyclohexylbenzoxazole | -H | -Cyclohexyl | Candida albicans | Active | jocpr.com |
| 5-Amino-2-(p-fluorophenyl)benzoxazole | -NH₂ | -p-fluorophenyl | S. aureus | >100 | jocpr.com |
Role of the Methanamine Moiety in Biological Interactions
The methanamine (-CH₂NH₂) group at the 2-position of the benzoxazole ring is a crucial pharmacophoric feature. This moiety provides both structural flexibility and key hydrogen bonding capabilities, which are vital for biological interactions. The oxygen and nitrogen atoms within the core benzoxazole structure can act as hydrogen bond acceptors, while the primary amine of the methanamine group serves as an excellent hydrogen bond donor. researchgate.net
The importance of a linker at the C2 position is well-documented. Studies on related scaffolds have shown that inserting a flexible linker between the benzoxazole core and another functional group can significantly enhance biological activity. For example, research on N-phenyl-1,3-benzoxazol-2-amine derivatives revealed that the inclusion of an amino (-NH-) linker between the benzoxazole and a phenyl ring led to a marked increase in antibacterial potency against Escherichia coli compared to compounds with a direct phenyl-benzoxazole bond. nih.gov
The methanamine moiety in this compound serves a similar purpose. Its components contribute distinctly:
The Methylene (B1212753) Bridge (-CH₂-): This flexible, sp³-hybridized carbon allows the terminal amine group to orient itself optimally within a binding site, minimizing steric hindrance and maximizing favorable interactions.
The Primary Amine (-NH₂): As a basic group, it is likely to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (-CH₂NH₃⁺). This charge can facilitate strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target protein, anchoring the molecule in the binding pocket. Furthermore, the N-H protons are potent hydrogen bond donors.
Studies on related 2-thioacetamide-linked benzoxazoles, which also feature a flexible linker at C2, have demonstrated potent inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), underscoring the strategic importance of this linker in positioning the molecule for effective target engagement. nih.govnih.gov
Influence of Remote Substitutions on the Overall Pharmacophore
SAR studies on a series of N-phenyl-1,3-benzoxazol-2-amines demonstrated that substitutions on the remote phenyl ring dramatically altered antibacterial efficacy. nih.gov The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring resulted in a compound with significantly improved activity against E. coli. nih.gov Further modification, such as adding a methyl group to the benzoxazole core (at position 7) of this N-fluorophenyl derivative, boosted the activity even more. nih.gov This indicates a synergistic effect between substitutions on the core and remote parts of the molecule.
Similarly, research on benzoxazole derivatives as anticancer agents showed that the presence and position of methoxy (B1213986) groups on a remote phenyl ring attached to the core structure significantly impacted activity. nih.gov Derivatives with di-methoxy and tri-methoxy substitutions on the remote ring exhibited the best anticancer activity, superior even to the standard drug 5-Fluorouracil in some cases. nih.gov
The following data table illustrates how remote substitutions on a phenyl ring attached to a benzoxazole core can modulate biological activity.
| Core Structure | Remote Substituent (on Phenyl Ring) | Activity (% Inhibition or IC₅₀) | Target | Reference |
|---|---|---|---|---|
| N-phenyl-1,3-benzoxazol-2-amine | -H (unsubstituted) | Moderate Inhibition | E. coli | nih.gov |
| N-(4-fluorophenyl)-1,3-benzoxazol-2-amine | 4-Fluoro | Improved Inhibition | E. coli | nih.gov |
| N-(4-fluorophenyl)-7-methyl-1,3-benzoxazol-2-amine | 4-Fluoro (with 7-methyl on core) | Highest Inhibition (90%) | E. coli | nih.gov |
| Benzoxazole-hydrazide derivative | 2,4-Dimethoxy | IC₅₀ = 39.9 µM | HCT-116 Cancer Cells | nih.gov |
| Benzoxazole-hydrazide derivative | 3,4,5-Trimethoxy | IC₅₀ = 24.5 µM | HCT-116 Cancer Cells | nih.gov |
Comparative SAR Studies with Related Heterocyclic Systems
The benzoxazole ring is part of a larger family of benzofused five-membered heterocycles, including benzothiazole (B30560) (with sulfur replacing oxygen) and benzimidazole (B57391) (with an NH group replacing oxygen). These structures are considered bioisosteres, and comparing their SAR provides valuable insights into the role of the heteroatom in biological activity.
The primary difference between these cores lies in the properties of the atom at position 1:
Benzoxazole (Oxygen): The oxygen atom is highly electronegative and acts as a potent hydrogen bond acceptor.
Benzothiazole (Sulfur): Sulfur is less electronegative than oxygen, making it a weaker hydrogen bond acceptor. However, its larger size and greater polarizability can lead to different van der Waals and hydrophobic interactions.
Benzimidazole (Nitrogen): The -NH- group is unique in that it can act as both a hydrogen bond donor and acceptor, significantly altering the interaction profile.
Comparative studies have shown that these subtle changes can lead to different activity profiles. In an investigation of antibacterial agents, a series of benzothiazol- and benzoxazol-2-amine derivatives were synthesized and tested. nih.gov The results showed that while both scaffolds produced active compounds, the benzothiazole derivatives were generally more potent against Gram-positive bacteria. Notably, the most potent compound in the series was a 5,6-difluoro-substituted benzothiazole, highlighting that the optimal substitution pattern can differ between the two heterocyclic systems. nih.gov
In another comparative study, 2-aryl substituted benzoxazoles, benzothiazoles, and benzimidazoles were evaluated as enzyme inhibitors. researchgate.net The findings often reveal that one scaffold may be preferred for a specific biological target over the others, reinforcing the idea that the heteroatom plays a key role in the fine-tuning of molecular recognition.
The table below presents comparative antibacterial data for benzoxazole and benzothiazole derivatives.
| Compound Scaffold | Substituents | Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| Benzoxazol-2-amine derivative | Various | S. aureus | 16 - >64 | nih.gov |
| Benzothiazol-2-amine derivative | Various | S. aureus | 4 - 64 | nih.gov |
| 5,6-Difluoro-benzothiazol-2-amine derivative | 5,6-di-F on core | S. aureus (MRSA) | 4 | nih.gov |
| 2-(Substituted)hydrazinyl-benzoxazole | Various | M. tuberculosis | 0.92 (lead compound) | researchgate.net |
| 2-(Substituted)hydrazinyl-benzothiazole | Various | M. tuberculosis | 0.89 (lead compound) | researchgate.net |
Mechanistic Elucidation of Biological Activities
Molecular Targets and Binding Mechanisms
The benzoxazole (B165842) scaffold is a key pharmacophore that interacts with a variety of molecular targets, leading to the modulation of their functions.
Derivatives of 5-methylbenzoxazole (B76525) have demonstrated inhibitory activity against several key enzymes. For instance, a series of 5-methylbenzo[d]oxazole derivatives showed more potent antiproliferative activity compared to unsubstituted benzoxazole derivatives. nih.gov Specifically, compound 12l from a studied series, which features a 5-methylbenzo[d]oxazole core, exhibited the most potent inhibitory activity against VEGFR-2 with an IC₅₀ value of 97.38 nM. researchgate.net
While direct inhibition studies on (5-Methylbenzo[d]oxazol-2-yl)methanamine are not extensively documented, research on related benzoxazole derivatives provides insights into their potential enzyme-inhibiting capabilities. For example, some benzoxazole derivatives have been identified as inhibitors of human galactokinase (GALK1), a key enzyme in galactose metabolism. nih.gov The substitution pattern on the benzoxazole ring has been shown to be crucial for inhibitory potency. nih.gov
Furthermore, the broader class of benzoxazoles has been investigated for the inhibition of other enzymes. Studies on 2-methylbenzo[d]oxazole derivatives have revealed potent inhibition of monoamine oxidase (MAO), with some compounds exhibiting IC₅₀ values in the nanomolar range for MAO-B. researchgate.net Similarly, novel benzoxazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing strong inhibition. researchgate.net The binding of these inhibitors is often characterized by hydrophobic and pi-stacking interactions within the enzyme's active site. researchgate.net
Although not directly involving a 5-methyl substituent, other benzoxazole and benzothiazole (B30560) derivatives have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, with IC₅₀ values in the nanomolar range. nih.gov These findings suggest that the benzoxazole scaffold is a versatile platform for developing enzyme inhibitors.
Table 1: Enzyme Inhibition by 5-Methylbenzoxazole Derivatives and Related Compounds
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 5-Methylbenzo[d]oxazole derivative (12l ) | VEGFR-2 | 97.38 nM | researchgate.net |
| 2-Methylbenzo[d]oxazole derivatives | MAO-B | 0.0023 µM - 0.0033 µM | researchgate.net |
| Novel benzoxazole derivatives | Acetylcholinesterase (AChE) | 1.03 µM - 1.35 µM | researchgate.net |
| Novel benzoxazole derivatives | Butyrylcholinesterase (BChE) | 6.6 µM - 8.1 µM | researchgate.net |
| 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives | DNA Gyrase (S. aureus) | Nanomolar range | nih.gov |
This table is interactive. Click on the headers to sort the data.
Information regarding the direct binding and modulation of receptors by this compound is limited. However, studies on structurally related benzimidazole (B57391) compounds, which share a similar bicyclic aromatic structure, have shown high affinity for the D2 dopamine (B1211576) receptor. nih.gov Docking analyses of these benzimidazole derivatives revealed key interactions, including salt bridges and hydrogen bonds, with amino acid residues in the receptor's binding site. nih.gov This suggests that the benzoxazole scaffold may also have the potential to interact with various receptors, a hypothesis that warrants further investigation.
Cellular Pathways and Biological Process Modulation
The interaction of benzoxazole compounds with molecular targets translates into the modulation of various cellular pathways and biological processes.
Derivatives of 5-methylbenzo[d]oxazole have demonstrated significant antiproliferative effects. In a study evaluating a series of benzoxazole derivatives, those containing the 5-methylbenzo[d]oxazole moiety were generally more active against HepG2 and MCF-7 cancer cell lines than their unsubstituted or 5-chloro-substituted counterparts. nih.gov For example, one of the most potent compounds, a 5-methylbenzo[d]oxazole derivative, exhibited IC₅₀ values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cell lines, respectively. nih.govresearchgate.net Further investigation revealed that this compound could arrest the cell cycle of HepG2 cells, primarily at the Pre-G1 and G1 phases, and induce apoptosis. researchgate.net The pro-apoptotic effect was associated with a significant increase in the levels of caspase-3 and BAX, and a reduction in the level of the anti-apoptotic protein Bcl-2. researchgate.net
Table 2: Antiproliferative Activity of 5-Methylbenzoxazole Derivatives
| Compound Derivative | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| 5-Methylbenzo[d]oxazole derivative (12l ) | HepG2 | 10.50 | nih.govresearchgate.net |
| 5-Methylbenzo[d]oxazole derivative (12l ) | MCF-7 | 15.21 | nih.govresearchgate.net |
| 5-Methylbenzo[d]oxazole derivative (12i ) | HepG2 | 27.30 | nih.gov |
| 5-Methylbenzo[d]oxazole derivative (12i ) | MCF-7 | 27.99 | nih.gov |
| 5-Methylbenzo[d]oxazole derivative (12f ) | HepG2 | 36.96 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The biological activity of benzoxazole derivatives is also attributed to their interactions with fundamental cellular components like nucleic acids and proteins. The ability of related compounds to inhibit DNA gyrase and topoisomerases is a clear indication of their interaction with DNA and associated proteins. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. nih.gov By inhibiting these enzymes, the compounds can disrupt these essential cellular processes. Furthermore, the inhibition of enzymes like cholinesterases and kinases involves direct binding to these proteins, altering their catalytic activity. nih.govresearchgate.net
Mechanistic Insights into Antimicrobial Action
The benzoxazole scaffold is present in many compounds with demonstrated antimicrobial properties. While specific studies on the antimicrobial mechanism of this compound are scarce, the known mechanisms of related compounds offer valuable insights.
The inhibition of bacterial DNA gyrase and topoisomerase IV by benzothiazole and other related heterocyclic compounds is a well-established antimicrobial mechanism. nih.govnih.gov These enzymes are essential for bacterial survival and are absent in eukaryotes, making them attractive targets for antibacterial drugs. nih.gov By interfering with DNA replication and repair, these compounds can effectively halt bacterial growth.
Furthermore, some benzoxazole derivatives have shown anthelmintic activity. For example, N-methylbenzo[d]oxazol-2-amine was found to have potency comparable to albendazole (B1665689) against several helminths. nih.gov Proteomic analysis of its effects suggests that it may act on multiple protein targets within the parasite. nih.gov Additionally, compounds containing the 2-phenylbenzo[d]oxazole scaffold have exhibited antifungal and other antimicrobial activities. nih.gov The lipophilic nature of the benzoxazole ring likely facilitates its passage through microbial cell membranes, allowing it to reach and interact with intracellular targets.
Antibacterial Mechanisms
The benzoxazole nucleus is a core component of many synthetic compounds with demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The primary proposed mechanism for the antibacterial action of certain benzoxazole derivatives is the inhibition of DNA gyrase. benthamdirect.com This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Computational molecular modeling studies support DNA gyrase inhibition as a likely pathway for antibacterial activity. benthamdirect.com Pharmacophore analysis has identified that features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobicity are important for this inhibitory action. benthamdirect.com Furthermore, structure-activity relationship studies have suggested that benzoxazole derivatives lacking a methylene (B1212753) bridge between the oxazole (B20620) and an attached phenyl ring tend to exhibit greater antibacterial potency. benthamdirect.com
Antifungal Mechanisms
Benzoxazole derivatives have been shown to possess significant antifungal activity, particularly against various Candida species. nih.govnih.gov The mechanism of action is considered pleiotropic, meaning it affects multiple targets within the fungal cell simultaneously. nih.govnih.gov This multi-targeted approach may reduce the likelihood of developing fungal resistance.
Key antifungal mechanisms identified for benzoxazole derivatives include:
Disruption of Sterol Homeostasis : The compounds interfere with the fungal cell membrane by perturbing the total sterol content. nih.govnih.gov This is achieved by both interacting with existing exogenous ergosterol (B1671047) and blocking the synthesis of new endogenous ergosterol, a critical component of the fungal cell membrane. nih.govnih.gov
Inhibition of Membrane Transport : Certain benzoxazole derivatives inhibit the efflux of rhodamine 123, a fluorescent dye, indicating an impact on membrane transport processes. nih.govnih.gov
Inhibition of Mitochondrial Respiration : Mitochondrial respiration in fungi can be affected or inhibited by specific benzoxazole compounds. nih.govnih.gov
Membrane Permeabilization : The compounds exhibit membrane-permeabilizing properties, similar to the action of the established antifungal drug Amphotericin B, leading to a loss of membrane integrity. nih.govnih.gov
These combined actions on the fungal membrane and cellular processes contribute to their potent antifungal effect. nih.govnih.gov
Table 1: Summary of Antifungal Mechanisms of Benzoxazole Derivatives
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| Ergosterol Synthesis Inhibition | Blocks the production of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov | Biochemical (HPLC) and spectrophotometric methods. nih.gov |
| Membrane Permeabilization | Increases the permeability of the fungal cell membrane, leading to leakage of cellular contents. nih.govnih.gov | Flow cytometry analysis. nih.gov |
| Mitochondrial Respiration Inhibition | Disrupts the process of cellular respiration within the mitochondria of the fungus. nih.govnih.gov | Observed effects on mitochondrial function. nih.gov |
| Membrane Transport Disruption | Interferes with the function of membrane transporter proteins. nih.govnih.gov | Inhibition of Rhodamine 123 efflux. nih.gov |
Anthelmintic Mechanisms
The anthelmintic (anti-parasitic worm) activity of benzoxazole derivatives is an area of active investigation. While many benzimidazole-based anthelmintics function by inhibiting the polymerization of β-tubulin in the parasite, leading to disruption of cellular structure and function, this may not be the primary mechanism for all benzoxazole-based compounds. msdvetmanual.comihmc.usyoutube.com
Specifically, for N-methylbenzo[d]oxazol-2-amine, a close structural analog to the subject compound, molecular docking studies suggested that the Trichinella spiralis tubulin beta chain and glutamate-gated channels are likely not the main targets. nih.govresearchgate.net Instead, metabolomics analysis provided a different perspective on its mode of action. nih.govnih.gov This analysis revealed that the compound significantly altered the parasite's metabolic pathways, specifically by:
Upregulating the metabolism of purines and pyrimidines. nih.govresearchgate.net
Downregulating sphingolipid metabolism. nih.govresearchgate.net
This disruption of essential metabolic processes is believed to be the primary cause of the anthelmintic effect of N-methylbenzo[d]oxazol-2-amine. nih.govresearchgate.netbohrium.com This unique mechanism distinguishes it from many classic anthelmintic drugs and makes it a promising candidate for further development, especially in the context of growing drug resistance. nih.govnih.gov
Other Investigated Biological Activity Mechanisms
Beyond its antimicrobial properties, the benzoxazole scaffold has been incorporated into molecules designed for other therapeutic effects.
Anti-inflammatory Mechanisms
Several benzoxazole derivatives have been synthesized and evaluated as potent anti-inflammatory agents. jocpr.comnih.gov The predominant mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.govnih.gov
A key finding is that many of these compounds exhibit selective inhibition of COX-2 over COX-1. nih.govnih.govacs.org The COX-2 enzyme is primarily induced during inflammation to produce pro-inflammatory prostaglandins (B1171923), while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. nih.gov By selectively targeting COX-2, these benzoxazole derivatives have the potential to reduce inflammation with a lower risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Some derivatives have also been reported to exert their anti-inflammatory effects by inhibiting the synthesis of prostaglandin (B15479496) E. jocpr.com
Table 2: Anti-inflammatory Mechanism of Benzoxazole Derivatives
| Target Enzyme | Role in Inflammation | Effect of Benzoxazole Derivatives |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Produces pro-inflammatory prostaglandins at the site of inflammation. nih.gov | Selectively inhibited, leading to reduced inflammation. nih.govnih.govacs.org |
| Cyclooxygenase-1 (COX-1) | Involved in platelet aggregation and protection of the stomach lining. nih.gov | Inhibition is minimal, suggesting a better gastrointestinal safety profile. nih.govnih.gov |
Antioxidant Mechanisms
The antioxidant potential of benzoxazole derivatives has also been explored. These compounds can combat oxidative stress through various mechanisms. Studies on benzoxazolinone derivatives have shown they can inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov
The antioxidant activity can be attributed to two main actions:
Free Radical Scavenging : The compounds can directly neutralize harmful free radicals. researchgate.net
Metal Ion Chelation : Some derivatives possess ferric ion-chelating capacity, which prevents the metal ions from participating in reactions that generate free radicals. researchgate.net
One study found that a 3-substituted piperazinomethyl derivative of 2-benzoxalinone featuring a 4-methylphenyl substituent was particularly effective at neutralizing free radicals and chelating ferric ions. researchgate.net Another study demonstrated that certain phenolic benzazolone compounds could protect against cytotoxicity by inhibiting LDL oxidation and preserving cell viability. nih.gov
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and purity verification of "(5-Methylbenzo[d]oxazol-2-yl)methanamine". Each method provides unique insights into the molecular framework.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring, the methyl group protons, and the methylene (B1212753) protons of the methanamine substituent. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns based on their substitution. The methyl protons would appear as a singlet, and the methylene protons adjacent to the amino group would also likely be a singlet.
13C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the carbons in the benzoxazole core are particularly diagnostic. For instance, in 5-methyl-2-phenylbenzo[d]oxazole, the carbon of the methyl group (C-5) appears around 21.5 ppm, and the carbons of the oxazole (B20620) ring appear at distinct downfield shifts. researchgate.net Similar shifts are anticipated for "this compound".
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands. For related benzoxazole derivatives, characteristic peaks include C=N stretching of the oxazole ring, C-O-C stretching, and aromatic C-H stretching. The presence of the primary amine group would be indicated by N-H stretching vibrations, typically appearing as a medium to weak doublet in the 3300-3500 cm-1 region.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. Benzoxazole derivatives are known to absorb UV radiation. The UV-Vis spectrum of benzoxazole itself shows two main absorption bands, and the absorption characteristics are influenced by substituents on the benzoxazole ring. semanticscholar.orgscispace.com For "this compound," the spectrum would likely show absorptions corresponding to the π → π* transitions of the aromatic system.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the mass spectrum of "this compound," the molecular ion peak (M+) would correspond to its molecular weight. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the benzoxazole ring, providing further structural information. For instance, in the dimerization products of related methanimines, mass spectrometry was used to confirm the structure of the resulting imidazole (B134444) derivatives. rsc.org
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations | Inferred From/Rationale |
| 1H NMR | Aromatic protons (multiplets), Methyl protons (singlet, ~2.4 ppm), Methylene protons (singlet), Amine protons (broad singlet). | Based on data for 5-methyl-2-phenylbenzo[d]oxazole and general principles. researchgate.net |
| 13C NMR | Aromatic carbons, Methyl carbon (~21.5 ppm), Methylene carbon, Benzoxazole carbons (downfield). | Based on data for 5-methyl-2-phenylbenzo[d]oxazole. researchgate.net |
| IR | N-H stretching (~3300-3500 cm-1), Aromatic C-H stretching (~3000-3100 cm-1), C=N stretching (~1650 cm-1), C-O-C stretching (~1250 cm-1). | General functional group regions and data for related benzoxazoles. |
| UV-Vis | Absorption bands in the UV region corresponding to π → π* transitions. | General characteristics of benzoxazole derivatives. semanticscholar.orgscispace.com |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns. | General principles of mass spectrometry. |
Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic methods are essential for separating "this compound" from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and quantitative analysis. A suitable reversed-phase HPLC method would likely use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration. While specific HPLC methods for "this compound" are not detailed in the searched literature, commercial suppliers indicate the availability of HPLC data for its hydrochloride salt. bldpharm.com
Gas Chromatography (GC): GC can be employed for the analysis of volatile and thermally stable compounds. For "this compound," derivatization might be necessary to increase its volatility and thermal stability, for example, by acylating the primary amine group. A capillary column with a suitable stationary phase would be used for separation, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous confirmation of the molecular structure and stereochemistry. While a crystal structure for "this compound" itself has not been reported in the reviewed literature, the crystal structures of related benzoxazole derivatives have been determined. semanticscholar.orgscispace.comnih.govmdpi.comresearchgate.net
Advanced Hyphenated Techniques
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive analysis of complex mixtures and the unambiguous identification of individual components. researchgate.netajpaonline.comijnrd.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly suitable for the analysis of "this compound" in various matrices. After separation on an HPLC column, the analyte is introduced into the mass spectrometer, which provides molecular weight and structural information. Commercial vendors suggest that LC-MS data is available for the hydrochloride salt of the target compound. bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for the identification of volatile compounds and would be applicable to "this compound," potentially after derivatization.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a sophisticated technique that couples HPLC with NMR spectroscopy. It allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information without the need for prior isolation. This would be a valuable tool for the definitive identification of "this compound" and any related impurities in a mixture. nih.gov
Applications in Interdisciplinary Research Fields
Materials Science Applications
The benzoxazole (B165842) core, particularly when functionalized, imparts desirable properties to materials, leading to investigations into their use in optoelectronics, fluorescent probes, and polymer science.
Optoelectronic Materials and Light-Emitting Devices
While direct applications of (5-Methylbenzo[d]oxazol-2-yl)methanamine in optoelectronic devices are not extensively documented, the broader family of benzoxazole derivatives is recognized for its utility in this field. Benzoxazole-containing compounds are known to be components of organic light-emitting diodes (OLEDs). Their rigid structure and potential for high thermal stability make them suitable for use in the emissive or charge-transporting layers of these devices. The incorporation of such moieties can contribute to the durability and efficiency of OLEDs. For instance, benzoxazole and benzothiazole (B30560) compounds are useful as authentication compounds in polymer-based articles, including data storage media, due to their luminescent properties.
Fluorescent Probes and Imaging Agents
Benzoxazole derivatives are known for their fluorescent properties, making them valuable candidates for the development of fluorescent probes and imaging agents. These compounds can be designed to interact with specific biological targets, and upon binding, exhibit a change in their fluorescence emission, allowing for the visualization and detection of these targets. Although research specifically detailing this compound as a fluorescent probe is limited, the foundational benzoxazole structure is a key component in various fluorescent dyes and probes.
Polymer Science Applications
In the realm of polymer science, the benzoxazole moiety is incorporated into polymer backbones to enhance thermal and mechanical properties. Aromatic polyimides containing benzoxazole units, for example, exhibit high glass transition temperatures and excellent thermal stability. The rigid and linear structure of the benzoxazole unit contributes to improved molecular packing and stronger interchain interactions, leading to materials with superior performance characteristics suitable for applications in aerospace and electronics. For instance, poly(benzoxazole-benzimidazole-imide) copolymers have been synthesized and shown to possess excellent mechanical and thermal properties, which are attributed to the improved regularity of interchain packing due to the benzoxazole moieties.
Catalytic Applications
The application of this compound and its derivatives in catalysis is an emerging area of interest. The nitrogen and oxygen atoms within the benzoxazole structure, along with the appended methanamine group, can act as coordination sites for metal ions. This allows for the formation of metal complexes that can function as catalysts in various organic transformations.
Schiff bases derived from this compound can act as versatile ligands for a variety of transition metals. These metal-Schiff base complexes have been investigated for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The catalytic efficiency of these complexes is often influenced by the nature of the metal center and the specific substituents on the benzoxazole ring. While the primary focus of much research has been on the synthesis of benzoxazoles using catalysts, there is growing interest in the catalytic capabilities of benzoxazole-based ligands themselves. For example, copper catalysts supported on aminated silica (B1680970) have been shown to be effective in the C-H amination of benzoxazoles, indicating the potential for amino-functionalized benzoxazoles to play a role in catalytic systems.
Agrochemical Research
Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new agrochemicals. Research has shown that compounds containing the benzoxazole scaffold can exhibit fungicidal, herbicidal, and insecticidal properties.
The fungicidal activity of benzoxazole derivatives has been tested against a variety of plant pathogens. For instance, certain 2-(aryloxymethyl) benzoxazole derivatives have shown significant antifungal activity against fungi such as Fusarium solani and Botrytis cinerea. The introduction of specific substituents on the benzoxazole ring system can modulate the potency and spectrum of activity.
In terms of herbicidal activity, benzoxazole compounds have been shown to inhibit seed germination and plant growth. For example, 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited higher inhibition than a commercial herbicide against several plant species. The benzoxazole structure itself is considered crucial for this phytotoxic activity.
Furthermore, some benzoxazole derivatives have been investigated for their insecticidal properties. While specific data on this compound is not abundant, related structures are being explored for their potential to control insect pests. The following table summarizes the agrochemical activities of some benzoxazole derivatives.
| Compound Class | Target Organism | Activity |
| 2-(Aryloxymethyl) benzoxazoles | Fusarium solani, Botrytis cinerea | Antifungal |
| 5-Chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa, Solanum lycopersicum | Herbicidal |
| Benzoxazole derivatives | Various insect pests | Insecticidal |
Role as Building Blocks in Complex Molecular Architectures
This compound serves as a valuable building block for the synthesis of more complex and biologically active molecules. The primary amine group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.
This compound can be used as a precursor for the synthesis of a wide range of heterocyclic compounds. For example, it can be used to synthesize substituted imidazoles through condensation reactions. The benzoxazole moiety itself is a privileged scaffold in medicinal chemistry, and by modifying the methanamine group, a diverse library of compounds with potential therapeutic applications can be generated. For instance, derivatives of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine have been designed and synthesized as antineoplastic agents. The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of ligands for metal complexes and in the construction of novel bioactive molecules.
Future Research Directions and Challenges
Development of Novel Synthetic Pathways with Enhanced Sustainability
The chemical synthesis of benzoxazole (B165842) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic catalysts, and significant solvent waste. A primary challenge and a significant area for future research is the development of novel, sustainable synthetic pathways for (5-Methylbenzo[d]oxazol-2-yl)methanamine.
Current research into the synthesis of benzoxazole derivatives has highlighted several "green" chemistry approaches that could be adapted for this specific compound. researchgate.netmdpi.com These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. e3s-conferences.org
Ultrasound irradiation: Sonication offers another energy-efficient method to promote the necessary chemical transformations. mdpi.com
Use of green catalysts: Research into recyclable catalysts, such as ionic liquids or magnetic nanoparticles, presents a promising avenue to reduce waste and improve the economic viability of the synthesis. nih.govnih.gov
Solvent-free or aqueous media reactions: Moving away from traditional organic solvents to water or solvent-free conditions is a key goal of green chemistry. mdpi.com
A significant challenge will be to adapt these general methods to the specific synthesis of this compound, which involves the formation of the benzoxazole ring from a substituted o-aminophenol and a suitable C1 source, followed by the introduction of the methanamine group at the 2-position. Future research should focus on optimizing these green methodologies to achieve high yields and purity for this particular derivative.
Deeper Elucidation of Molecular Mechanisms of Action
While the broader class of benzoxazoles is known to interact with various biological targets, the specific molecular mechanisms of action for this compound are yet to be fully understood. A study on 5(or 6)-methyl-2-substituted benzoxazoles demonstrated a broad spectrum of antimicrobial activity, including against Pseudomonas aeruginosa and Candida albicans. nih.gov The derivative 5-methyl-2-(p-chlorobenzyl)benzoxazole, in particular, showed notable potency against C. albicans. nih.gov This suggests that the 5-methyl substitution is compatible with significant biological activity.
Future research must delve into the precise molecular targets of this compound. Key research questions include:
Does it inhibit specific enzymes, such as DNA gyrase, which has been suggested for other benzoxazole derivatives? nih.gov
Does it disrupt cell membranes or other vital cellular processes in microorganisms?
Answering these questions will require a combination of biochemical assays, genetic studies, and advanced analytical techniques to identify the molecular binding partners and elucidate the downstream effects of the compound on cellular pathways.
Rational Design of Targeted Agents through Advanced Computational Approaches
Advanced computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for the rational design of new therapeutic agents. For this compound, these methods can provide valuable insights into its interaction with potential biological targets and guide the synthesis of more potent and selective analogs.
Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active site of known targets of other benzoxazole derivatives. nih.gov This can help to prioritize which biological pathways to investigate experimentally.
QSAR studies can establish a mathematical relationship between the chemical structure of a series of related compounds and their biological activity. By synthesizing and testing a library of derivatives with variations at the 5- and 2-positions of the benzoxazole ring, researchers can build a predictive model to guide the design of new compounds with enhanced activity. The existing data on 5(or 6)-methyl-2-substituted benzoxazoles provides a starting point for such studies. nih.gov
A significant challenge in this area is the need for high-quality experimental data to validate the computational models. Close integration between computational and experimental chemists will be crucial for the successful application of these methods.
Exploration of New Application Domains
The known biological activities of benzoxazole derivatives suggest several potential new application domains for this compound beyond its potential as an antimicrobial agent. These include:
Anticancer activity: Many benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov Future research could explore the potential of this compound as an anticancer agent, investigating its effects on cell proliferation, apoptosis, and other cancer-related pathways.
Neuroprotective effects: Some benzoxazole-based compounds have shown promise in models of neurodegenerative diseases. nih.gov Investigating the neuroprotective potential of this compound could open up new avenues for the treatment of conditions like Alzheimer's or Parkinson's disease.
Enzyme inhibition: The benzoxazole scaffold is present in inhibitors of various enzymes. nih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel therapeutic targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (5-Methylbenzo[d]oxazol-2-yl)methanamine?
- Methodological Answer : A scalable route involves condensation of 5-methylbenzo[d]oxazole-2-carboxylic acid derivatives with methylamine under reductive amination conditions. Evidence from a multi-step synthesis (e.g., ethyl 3-ethyl-2-hydroxy-5-(5-methylbenzo[d]oxazol-2-yl)benzoate) highlights the use of palladium-catalyzed cross-couplings or acid-catalyzed cyclization, with reaction temperatures optimized at 80–100°C and pH 4–5 for intermediate stabilization .
Q. How is this compound characterized structurally?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, HR-MS (ESI) provides exact mass confirmation (e.g., m/z 284.0918 for a related intermediate), while H and C NMR spectra resolve substituent positions on the benzoxazole core. Rf values (e.g., 0.40 in cyclohexane/ethyl acetate) aid in purity assessment via TLC .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, lab coat), avoid inhalation/contact, and store in amber glass at –20°C. First-aid measures include immediate decontamination (e.g., flushing eyes with water) and medical consultation for exposure. Stability data suggest sensitivity to light and moisture, necessitating inert-atmosphere storage .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like TrkA kinase. For instance, derivatives with pyridin-2-amine scaffolds show sub-µM IC50 values in kinase inhibition assays. Electrostatic potential maps and QSAR models optimize substituent effects on activity .
Q. What strategies resolve contradictory data in SAR studies of benzoxazole derivatives?
- Methodological Answer : Iterative validation using orthogonal assays (e.g., in vitro kinase activity vs. cellular cytotoxicity) isolates confounding variables. For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentrations). Meta-analyses of crystallographic data (e.g., PDB entries) clarify binding modes .
Q. How are fluorescent properties of benzoxazole derivatives applied in imaging studies?
- Methodological Answer : Derivatives like 1,2-bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene (CAS 1533-45-5) exhibit strong blue fluorescence (λem ~450 nm) due to extended π-conjugation. Quantum yield measurements (e.g., using integrating spheres) and confocal microscopy validate their utility as organelle-specific probes in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
